molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No. B1315889
M. Wt: 216.24 g/mol
InChI Key: BAKRAJSNHPLWEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.


Molecular Structure Analysis

The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code 1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.

Scientific Research Applications

Synthesis and Derivative Studies

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate and its derivatives are extensively used in synthesis and conformation studies. For instance, researchers have developed novel 3,4-fused tryptophan analogues for peptide/peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994). This research highlights the compound's utility in limiting conformational flexibility while allowing for further derivatization.

Chemical Reactions and Modifications

The compound's derivatives have been synthesized and modified for various pharmaceutical applications. For instance, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide led to the formation of tetrahydro, dihydro, and dehydro esters, demonstrating its versatility in chemical modifications (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Crystallographic Studies

The compound has also been used in crystallographic studies to understand its structure and properties. An example is the preparation and isolation of a stable, crystalline carbonic anhydride of an N-protected α-amino acid, where researchers used the compound to verify its structure crystallographically (Chan, Cooksey, & Crich, 1992).

Pharmaceutical Interest

In pharmaceutical research, the compound and its derivatives have been synthesized for potential biological properties. An example includes the synthesis of pyrrol-[1,2-a]indole-1,8(5H)-diones as new synthones for developing novel tricyclic compounds of pharmaceutical interest (Sechi, Mura, Sannia, Orecchioni, & Paglietti, 2004).

Anticancer Research

Additionally, methyl indole-3-carboxylate derivatives, including those related to the compound , have been investigated for their anti-cancer activities. For instance, new methyl indole-3-carboxylate derivatives have been synthesized and tested for their potent antitumor properties (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

properties

IUPAC Name

methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKRAJSNHPLWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Synthesis routes and methods I

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL). The reaction mixture was stirred for 5 min at 25° C. The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 4 (11.2 mg, 95%). MS: calcd for C44H48ClN7O7 (M+H) m/z 822.33 found 822.6.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

1.5 grams (3.77 mMoles) of Fmoc-citruline were dissolved in 3 mL of DMF in a round bottom flask to which was added 0.87 grams (4.5 mMoles) of EDC, 0.61 grams (4.5 mMoles) of HOBt. 6 mL of DCM were then added followed by the addition 0.88 grams (4.5 mMoles) of t-butyl-4-aminobenzoate and a catalytic amount of copper chloride. The reaction mixture was allowed to stir overnight The solvents were evaporated and the crude product purified over silica gel with 5 to 10% MeOH in DCM to give 2 grams of 4 in 92% yield. M+1=574
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Yield
92%

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